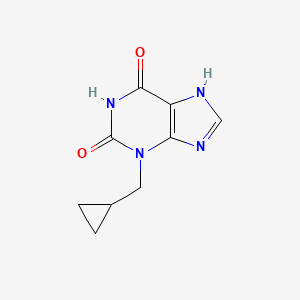
3-Cyclopropylmethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropylmethylxanthine is a synthetic xanthine derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylmethyl group attached to the xanthine core, which is a purine base commonly found in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylmethylxanthine typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for various applications.
化学反应分析
Types of Reactions: 3-Cyclopropylmethylxanthine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylmethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like K2CO3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
3-Cyclopropylmethylxanthine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on various biological pathways and processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 3-Cyclopropylmethylxanthine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, leading to its observed biological effects. The compound may also inhibit certain enzymes, contributing to its pharmacological profile.
相似化合物的比较
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory effects.
Uniqueness: 3-Cyclopropylmethylxanthine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This structural modification can influence its binding affinity to receptors and its overall pharmacokinetic profile.
属性
CAS 编号 |
131627-55-9 |
|---|---|
分子式 |
C9H10N4O2 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
3-(cyclopropylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H10N4O2/c14-8-6-7(11-4-10-6)13(9(15)12-8)3-5-1-2-5/h4-5H,1-3H2,(H,10,11)(H,12,14,15) |
InChI 键 |
HWIMWAMLHNOMRW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C3=C(C(=O)NC2=O)NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl carbonate](/img/structure/B14270203.png)
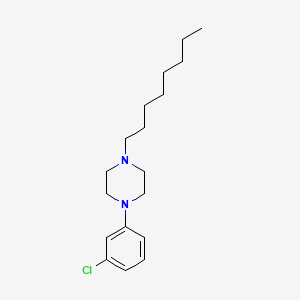
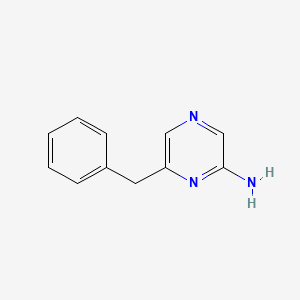
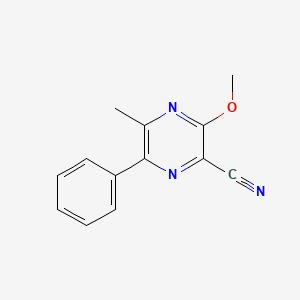
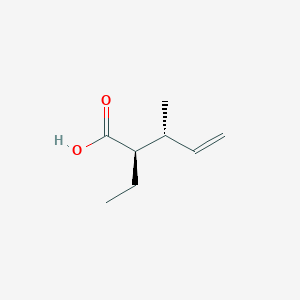
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
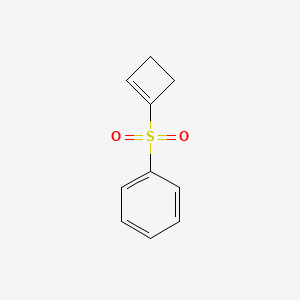
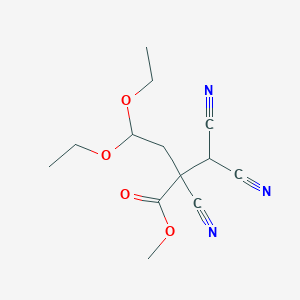

![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)
![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

